(E)-2-(4-nitrophenyl)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
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Overview
Description
(E)-2-(4-nitrophenyl)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a quinoline moiety, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-nitrophenyl)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide typically involves the condensation of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-nitrophenyl)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, (E)-2-(4-nitrophenyl)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is studied for its potential antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
The compound’s pharmacological activities make it a candidate for drug development. It is investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-2-(4-nitrophenyl)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-nitrophenyl)hydrazinecarboxamide
- 2-(4-nitrophenyl)hydrazinecarbothioamide
- 2-(4-nitrophenyl)hydrazinecarboxaldehyde
Uniqueness
(E)-2-(4-nitrophenyl)-N’-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide is unique due to its combination of a quinoline moiety with a hydrazide functional group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14N4O4 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14N4O4/c23-17(9-12-5-7-15(8-6-12)22(25)26)21-19-11-14-10-13-3-1-2-4-16(13)20-18(14)24/h1-8,10-11H,9H2,(H,20,24)(H,21,23)/b19-11+ |
InChI Key |
SGEWXENZOCXGAQ-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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